4-(Oxan-3-ylmethyl)piperidine;hydrochloride
Description
4-(Oxan-3-ylmethyl)piperidine hydrochloride is a piperidine derivative characterized by a tetrahydropyran (oxane) ring substituted at the 3-position and linked via a methylene group to the piperidine ring’s 4-position.
Properties
IUPAC Name |
4-(oxan-3-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-11(9-13-7-1)8-10-3-5-12-6-4-10;/h10-12H,1-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNTAXBXDQVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-3-ylmethyl)piperidine;hydrochloride typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method yields a variety of cyclic amines, including piperidines, in good to excellent yields . Another efficient method involves the one-pot preparation of cyclic amines via chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes . This method is scalable and showcases the utility of continuous flow reactions in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-3-ylmethyl)piperidine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution reactions may yield various substituted piperidines.
Scientific Research Applications
4-(Oxan-3-ylmethyl)piperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-(Oxan-3-ylmethyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Chemical and Structural Comparison
The table below compares key structural and physicochemical properties of 4-(Oxan-3-ylmethyl)piperidine hydrochloride with selected analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Structural Features | Primary Applications |
|---|---|---|---|---|---|
| 4-(Oxan-3-ylmethyl)piperidine HCl | C₁₁H₂₁NO₂·HCl* | 247.75* | Not provided | Piperidine + oxan-3-ylmethyl substituent | Research (hypothetical) |
| Dyclonine HCl (达克罗宁) | C₁₈H₂₇NO₂·HCl | 325.87 | 536-43-6 | Piperidine + butoxy-phenylpropanone | Local anesthetic |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | 65214-86-0 | Piperidine + diphenylmethoxy | Neurological research |
| Meperidine HCl (Pethidine) | C₁₅H₂₁NO₂·HCl | 283.8 | 50-13-5 | Piperidine + phenyl ester | Opioid analgesic |
| 4-(3-Methoxyphenyl)piperidine HCl | C₁₂H₁₇NO·HCl | 227.73 | 325808-20-6 | Piperidine + 3-methoxyphenyl | Biochemical research |
*Estimated based on structural similarity.
Key Observations :
Pharmacological and Functional Comparisons
Local Anesthetic Activity
- Dyclonine HCl: A piperidine derivative with a butoxy-phenylpropanone group, demonstrating rapid mucosal penetration and prolonged anesthetic effects due to its lipophilic aromatic substituents .
Opioid Receptor Interactions
- Meperidine HCl: Acts as a µ-opioid receptor agonist, with its phenyl ester moiety critical for receptor binding.
Biological Activity
4-(Oxan-3-ylmethyl)piperidine;hydrochloride is a compound that has attracted attention for its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, mechanisms, and comparisons with related compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClN\O
- Molecular Weight : 183.29 g/mol
- CAS Number : 2174002-30-1
Piperidine derivatives are known for their diverse interactions with biological targets, leading to various pharmacological effects. The mechanism of action of this compound may involve:
- Receptor Interaction : Binding to neurotransmitter receptors, potentially influencing neurotransmission.
- Enzyme Modulation : Acting as inhibitors or activators of specific enzymes involved in metabolic pathways.
Anticancer Activity
Research indicates that piperidine derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain piperidine compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms may involve:
- Inhibition of Cell Proliferation : Targeting pathways like the PI3K/Akt/mTOR signaling pathway.
- Induction of Apoptosis : Activating caspases and other apoptotic factors in cancer cells.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. It may exhibit effects against various bacterial strains through mechanisms such as:
- Disruption of Cell Membranes : Causing leakage of cellular contents.
- Inhibition of Protein Synthesis : Targeting ribosomal functions.
Research Findings and Case Studies
- Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound, showing promising results against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
- Antimicrobial Efficacy :
- Another investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Piperidine | General receptor activity | Various receptor interactions |
| 1-Methylpiperidine | Antidepressant effects | Serotonin reuptake inhibition |
| This compound | Anticancer and antimicrobial | Receptor binding and enzyme modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
